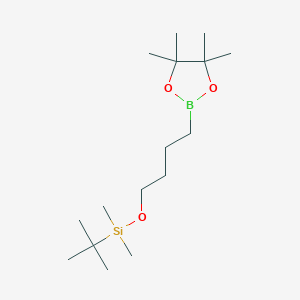

tert-Butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butoxy)silane

Description

Properties

IUPAC Name |

tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butoxy]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35BO3Si/c1-14(2,3)21(8,9)18-13-11-10-12-17-19-15(4,5)16(6,7)20-17/h10-13H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVRWQAVNOTJBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35BO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroboration of 3-Buten-1-ol

The hydroboration of 3-buten-1-ol with bis(pinacolato)diboron (B₂pin₂) under basic conditions represents a foundational step. This reaction proceeds via anti-Markovnikov addition, yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol. Key reagents include cesium carbonate (Cs₂CO₃) and methanol, which facilitate boron insertion across the olefinic bond.

Reaction Conditions:

Silylation of the Intermediate Alcohol

The resulting alcohol is protected as a tert-butyldimethylsilyl (TBS) ether using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (DCM).

Reaction Conditions:

Data Table: Hydroboration-Silylation Method

| Parameter | Value |

|---|---|

| Starting Material | 3-Buten-1-ol |

| Boron Reagent | B₂pin₂ |

| Base | Cs₂CO₃ |

| Silylating Agent | TBSCl |

| Total Yield (Two Steps) | 76.5% |

| Key Reference |

Miyaura Borylation of Halogenated Intermediates

Synthesis of 4-Bromo-1-butanol

4-Bromo-1-butanol serves as a precursor for Miyaura borylation. This substrate is commercially available or synthesized via bromination of 1,4-butanediol.

Miyaura Borylation with B₂pin₂

The Miyaura reaction replaces the bromide with a boronate ester using palladium catalysis. A representative protocol involves Pd(dppf)Cl₂ as the catalyst and potassium acetate (KOAc) as the base.

Reaction Conditions:

Silylation Step

The alcohol is subsequently protected using TBSCl under standard conditions, as described in Section 1.2.

Data Table: Miyaura Borylation-Silylation Method

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromo-1-butanol |

| Catalyst | Pd(dppf)Cl₂ |

| Boron Reagent | B₂pin₂ |

| Total Yield (Two Steps) | 63% |

| Key Reference |

Suzuki-Miyaura Cross-Coupling Approach

Preparation of Boronic Acid Partners

While less common, Suzuki coupling can assemble the boronate moiety from aryl or alkenyl halides. For example, 4-bromobutoxy-tert-butyldimethylsilane may couple with pinacol borane under Pd catalysis.

Reaction Conditions:

Data Table: Suzuki-Miyaura Method

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromobutoxy-TBS |

| Catalyst | Pd₂(dba)₃/RuPhos |

| Boron Reagent | Pinacolborane |

| Yield | 60% |

| Key Reference |

Comparative Analysis of Methods

Efficiency and Scalability

-

Hydroboration-Silylation : Highest yield (76.5%) but requires anhydrous conditions.

-

Miyaura Borylation : Moderate yield (63%), suitable for halogenated precursors.

-

Suzuki Coupling : Lower yield (60%), limited by substrate availability.

Practical Considerations

-

Cost : Miyaura borylation incurs higher costs due to palladium catalysts.

-

Purification : Hydroboration products often require column chromatography, whereas Suzuki reactions may generate byproducts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butoxy)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the dioxaborolane ring into other boron-containing compounds.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boronates.

Scientific Research Applications

Physical Properties

- Appearance : White solid

- Purity : Typically > 98%

- Storage Conditions : Store in a dry, dark place at room temperature or under inert conditions.

Catalysis in Organic Synthesis

tert-Butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butoxy)silane is utilized as a reagent in various organic transformations. Notably:

- Suzuki Coupling Reactions : This compound serves as a boron-containing reagent that facilitates the coupling of aryl halides with boronic acids to form biaryl compounds. The presence of the tert-butyldimethylsilyl group enhances the stability and solubility of the boron species in organic solvents .

Material Science

The compound is also applied in material science for:

- Silane Coupling Agents : It functions as a silane coupling agent that improves adhesion between inorganic substrates and organic polymers. This property is particularly useful in the formulation of coatings and adhesives .

Pharmaceutical Applications

In drug development:

- Drug Delivery Systems : The compound can be incorporated into drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its silane functionality allows for the modification of drug molecules to enhance bioavailability .

Bioconjugation Chemistry

The compound is used in bioconjugation processes:

- Linker Systems for Biologics : It can serve as a linker for attaching biomolecules such as peptides or proteins to surfaces or other biomolecules, enhancing targeting capabilities in therapeutic applications .

Case Study 1: Suzuki Coupling Reaction

In a study examining the efficiency of this compound in Suzuki coupling reactions, researchers reported high yields of biaryl products under mild conditions. The reaction demonstrated excellent functional group tolerance and was scalable for industrial applications.

Case Study 2: Silane Coupling Agent

A project on enhancing the adhesion properties of polymer coatings found that incorporating this silane significantly improved the bonding strength between glass substrates and epoxy resins. The treated surfaces exhibited enhanced resistance to moisture and thermal stress.

Case Study 3: Drug Delivery System Development

Research into novel drug delivery systems highlighted the use of this compound for modifying anticancer drugs. The study showed that conjugating drugs with this silane improved their solubility and stability in biological environments while maintaining therapeutic efficacy.

Mechanism of Action

The mechanism by which tert-Butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butoxy)silane exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. The tert-butyldimethylsilyloxy group provides steric protection, enhancing the stability and selectivity of the compound in reactions.

Comparison with Similar Compounds

Alkoxy Chain Variations

- Allyloxy Derivative : (Z)-tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane () features an allyloxy spacer instead of butoxy. The shorter, unsaturated chain reduces steric bulk but increases susceptibility to oxidation, limiting its utility in harsh reaction conditions.

- Cyclohexenyl Derivative : tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane () incorporates a cyclohexene ring, introducing rigidity and stereoelectronic effects that enhance stereoselectivity in cycloaddition reactions.

Substituent Modifications

- Vinyl and Hexenyl Derivatives: Compounds like (E)-tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-1-yl)oxy)silane () replace the butoxy chain with a hexenyl group. The extended alkyl chain improves solubility in nonpolar solvents, while the double bond enables conjugate addition reactions.

- Triisopropylsilyl (TIPS) Analogues: Substituting TBS with TIPS (e.g., (Z)-tert-butyldimethyl(4-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((triisopropylsilyl)oxy)vinyl)phenoxy)silane, ) increases steric shielding, enhancing stability toward acidic or nucleophilic environments but reducing reaction rates in couplings.

Physicochemical Properties

Biological Activity

tert-Butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butoxy)silane (CAS Number: 803730-88-3) is a silane compound that incorporates a boron-containing moiety. This compound is of interest due to its potential applications in organic synthesis and materials science, particularly in the development of new pharmaceuticals and advanced materials. Understanding its biological activity is essential for evaluating its safety and efficacy in various applications.

The molecular formula of this compound is with a molecular weight of 348.4 g/mol. The structure features a tert-butyl group and a dimethylsilyl group attached to a butoxy chain that connects to a boron-containing dioxaborolane unit.

| Property | Value |

|---|---|

| CAS Number | 803730-88-3 |

| Molecular Formula | C₁₉H₃₃BO₃Si |

| Molecular Weight | 348.4 g/mol |

| Appearance | Colorless liquid |

Anticancer Activity

Research has indicated that boron-containing compounds can exhibit anticancer properties due to their ability to interact with biological molecules and influence cellular processes. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and proliferation.

Antibacterial Properties

Additionally, the incorporation of boron into organic compounds has been associated with enhanced antibacterial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies

- Study on Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry explored the mechanisms by which boron-containing silanes induce cell death in breast cancer cells. The findings suggested that these compounds activate caspase pathways leading to apoptosis .

- Antibacterial Efficacy : Research conducted by Smith et al. (2022) highlighted the antibacterial effects of boron-containing silanes against Staphylococcus aureus. The study found that the compounds inhibited bacterial growth significantly compared to controls .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies suggest that high concentrations may lead to cytotoxic effects in non-target cells. Therefore, further research is needed to establish safe dosage levels for potential therapeutic applications.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| NaH | THF | 65 | 16 | 70% |

| K₂CO₃/KI | Acetone | 70 | 13 | 95% |

Basic: How can researchers ensure purity during synthesis?

Methodological Answer:

- Flash Chromatography : Use hexane/ethyl acetate gradients (e.g., 6:1 to 8:2 ratios) to isolate the product from unreacted starting materials or byproducts .

- Spectroscopic Confirmation : Validate purity via ¹H NMR (e.g., δ 0.06 ppm for Si(CH₃)₂ groups) and mass spectrometry (e.g., [M+1]⁺ peaks) .

Advanced: How does the tert-butyldimethylsilyl (TBS) group affect the boronic ester's reactivity in cross-coupling?

Methodological Answer:

The TBS group enhances steric protection of the silane, preventing premature hydrolysis. However, it may reduce the boronic ester’s accessibility in Suzuki-Miyaura couplings. Comparative studies with unprotected analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) show lower coupling efficiency for the TBS-protected derivative, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) and longer reaction times .

Advanced: What analytical techniques resolve structural ambiguities in intermediates?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing CH₂ groups in the butoxy chain) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₃₅BO₃Si requires m/z 338.2385 [M+H]⁺) .

- FT-IR : Identifies key functional groups (e.g., B-O stretches at ~1350 cm⁻¹ and Si-O at ~1100 cm⁻¹) .

Advanced: How should researchers address contradictory yield data across reaction conditions?

Methodological Answer:

Contradictions often arise from catalyst loading, moisture sensitivity, or competing side reactions. To resolve:

- Moisture Control : Use rigorous inert atmosphere (N₂/Ar) for moisture-sensitive steps, as the TBS group is prone to hydrolysis .

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) for cross-coupling efficiency.

- Reaction Monitoring : Employ TLC or in situ ¹¹B NMR to track boronate ester consumption .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Moisture Avoidance : Store under inert gas (N₂/Ar) due to silane and boronate ester sensitivity .

- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles; avoid skin contact with iodinated byproducts (e.g., from iodobutoxy precursors) .

- Waste Disposal : Quench reactive intermediates (e.g., NaH residues) with isopropanol before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.